![molecular formula C12H10BrNO B15357393 [5-(4-Bromophenyl)pyridin-3-yl]methanol](/img/structure/B15357393.png)
[5-(4-Bromophenyl)pyridin-3-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-(4-Bromophenyl)pyridin-3-yl]methanol: is an organic compound that features a bromophenyl group attached to a pyridine ring, with a methanol group at the 3-position of the pyridine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [5-(4-Bromophenyl)pyridin-3-yl]methanol typically involves the following steps:
Pyridine Formation: The construction of the pyridine ring, often through cyclization reactions.
Methanol Addition: The final step involves the addition of a methanol group to the 3-position of the pyridine ring.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and cyclization reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [5-(4-Bromophenyl)pyridin-3-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into various reduced forms, potentially altering its functional groups.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the bromine atom.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Material Science: It can be incorporated into polymers or other materials to modify their properties.
Biology and Medicine:
Drug Development: [5-(4-Bromophenyl)pyridin-3-yl]methanol may serve as a precursor or intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: It can be used in studies to understand its interactions with biological molecules and potential therapeutic effects.
Industry:
Chemical Manufacturing: The compound can be used in the production of other chemicals or materials with specific properties.
Mecanismo De Acción
The mechanism by which [5-(4-Bromophenyl)pyridin-3-yl]methanol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group and pyridine ring can interact with active sites, potentially inhibiting or activating biological pathways. The methanol group may also play a role in its solubility and bioavailability.
Comparación Con Compuestos Similares
[4-Bromophenyl]methanol: Lacks the pyridine ring, making it less versatile in certain applications.
[5-Phenylpyridin-3-yl]methanol: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.
Uniqueness:
- The presence of both the bromophenyl group and the pyridine ring in [5-(4-Bromophenyl)pyridin-3-yl]methanol makes it a unique compound with a combination of properties that can be exploited in various chemical and biological applications.
Propiedades
Fórmula molecular |
C12H10BrNO |
|---|---|
Peso molecular |
264.12 g/mol |
Nombre IUPAC |
[5-(4-bromophenyl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C12H10BrNO/c13-12-3-1-10(2-4-12)11-5-9(8-15)6-14-7-11/h1-7,15H,8H2 |
Clave InChI |
GMIBDTPFWITAMZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CN=CC(=C2)CO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


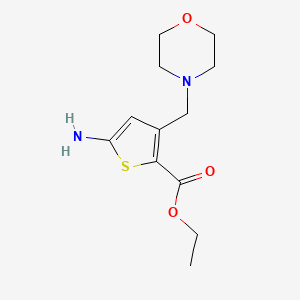
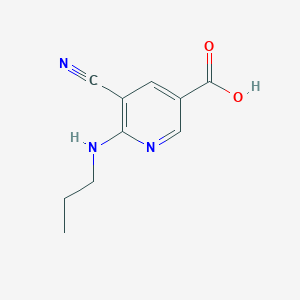
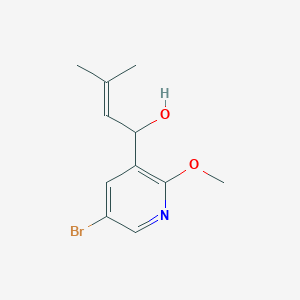
![N'-anilino-N-[4-[4-[(N-anilino-C-phenylcarbonimidoyl)diazenyl]phenyl]phenyl]iminobenzenecarboximidamide](/img/structure/B15357343.png)



![4-methoxy-3-[(4-methylphenyl)sulfonylamino]benzoic Acid](/img/structure/B15357368.png)
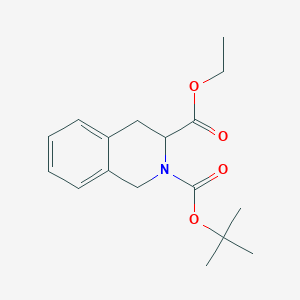
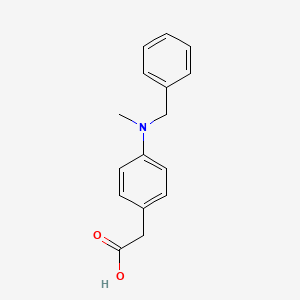
![6-Ethyl-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B15357387.png)

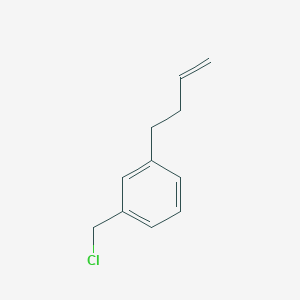
![[2-(6-bromo-1H-indazol-3-yl)-1H-indol-5-yl]methanol](/img/structure/B15357407.png)
